molecular formula C13H15ClN2O2 B12781745 Metomidate hydrochloride, (R)- CAS No. 66392-64-1

Metomidate hydrochloride, (R)-

Cat. No.: B12781745
CAS No.: 66392-64-1
M. Wt: 266.72 g/mol
InChI Key: NZEDTZKNEKPBGR-HNCPQSOCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metomidate hydrochloride, ®- typically involves the esterification of 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid with methanol in the presence of hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of Metomidate hydrochloride, ®- follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Metomidate hydrochloride, ®- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert Metomidate hydrochloride, ®- into its corresponding alcohol.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized metabolites of Metomidate hydrochloride, ®-.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Various substituted imidazole derivatives.

Properties

CAS No.

66392-64-1

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

methyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C13H14N2O2.ClH/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2;/h3-10H,1-2H3;1H/t10-;/m1./s1

InChI Key

NZEDTZKNEKPBGR-HNCPQSOCSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl

Origin of Product

United States

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